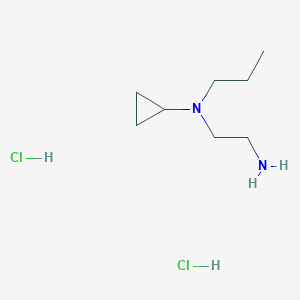
N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride: is a chemical compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring, an aminoethyl group, and a propyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethylenediamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.
Catalysts: Acid catalysts such as hydrochloric acid are commonly used to facilitate the reaction.
Solvents: Solvents like ethanol or methanol are used to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved include:
Receptor Binding: The compound may act as an agonist or antagonist at certain receptors.
Enzyme Inhibition: It can inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- Diethylenetriamine
- N-(2-aminoethyl)-acrylamide
Comparison: N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the cyclopropane ring enhances its stability and reactivity, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N'-propylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-6-10(7-5-9)8-3-4-8;;/h8H,2-7,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYXHOGNOUHSBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN)C1CC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
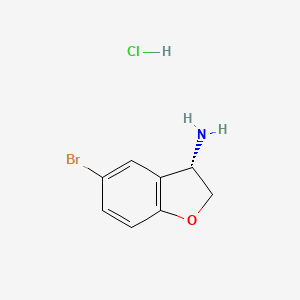

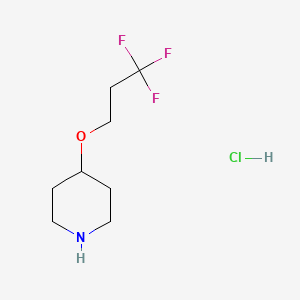
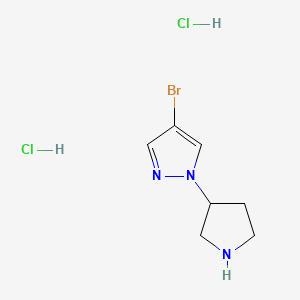
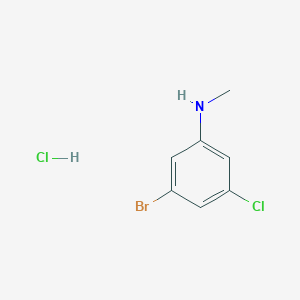
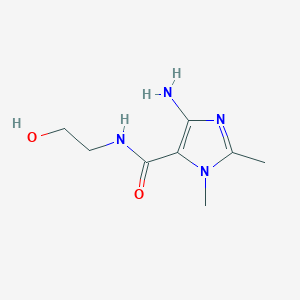
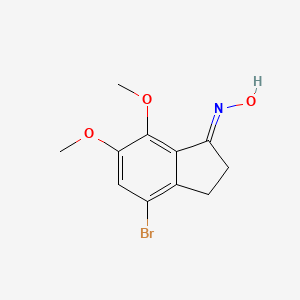

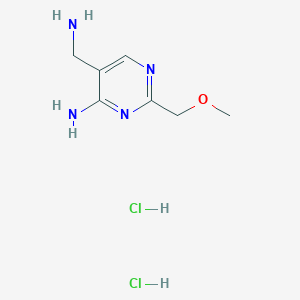


![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)

